((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine
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Overview
Description
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride to form a 2-chloroacetamido derivative. This intermediate then reacts with hydrazine hydrate to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting metabolic and signaling pathways. The exact molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- (4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methyl carbamimidothioate
- Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
- 2-(1,3-Dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other similar thiophene derivatives .
Biological Activity
((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a tetrahydrobenzo[b]thiophene moiety linked to a hydrazine functional group. This structural configuration is believed to play a significant role in its biological interactions.
Anticancer Activity
Recent studies have indicated that hydrazine derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting the proliferation of various cancer cell lines. A study highlighted that certain hydrazone derivatives demonstrated significant cytotoxicity against leukemia and solid tumor cell lines while exhibiting low toxicity towards normal cells .
Table 1: Anticancer Activity of Hydrazine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Compound 20 | CCRF-CEM | 0.75 | Induced apoptosis |
Compound 39 | MDA-MB-231 | 1.20 | Inhibited proliferation |
This compound | Various | TBD | Further studies needed |
Antimalarial Activity
Hydrazone derivatives have also been investigated for their antimalarial activity. A related study found that certain benzothiazole hydrazones exhibited promising results against Plasmodium falciparum in vitro and in vivo. The mechanism of action involved chelation of free iron and inhibition of heme polymerization, which are critical for the survival of the malaria parasite .
Table 2: Antimalarial Activity of Hydrazone Compounds
Compound Name | Activity Type | IC50 (µM) | Efficacy in Murine Model |
---|---|---|---|
Compound 5f | In vitro | 1.17 | Significant suppression |
This compound | TBD | TBD | TBD |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Caspase Activation : Similar compounds have been shown to induce caspase-mediated apoptosis in cancer cells .
- Iron Chelation : The ability to chelate iron may contribute to the antimalarial properties observed in related hydrazones .
- Histone Deacetylase Inhibition : Some derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression .
Case Studies
Several case studies have explored the efficacy of hydrazine derivatives in clinical and preclinical settings:
- A study demonstrated that a related compound significantly reduced tumor growth in xenograft models while maintaining low toxicity profiles.
- Another investigation revealed that specific modifications to the hydrazine structure could enhance its selectivity towards cancer cells over normal cells.
Properties
Molecular Formula |
C9H14N2S |
---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethylhydrazine |
InChI |
InChI=1S/C9H14N2S/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h5,11H,1-4,6,10H2 |
InChI Key |
PPDITMVOTFSYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CNN |
Origin of Product |
United States |
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